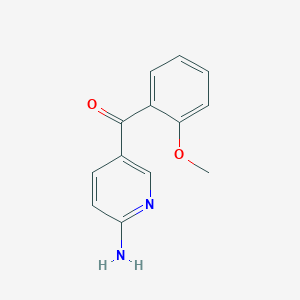

(6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone

描述

属性

IUPAC Name |

(6-aminopyridin-3-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMQKKDQPGKRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cross-Coupling Using Boronic Acid Derivatives

A prominent and effective method involves Suzuki-Miyaura cross-coupling between (6-aminopyridin-3-yl)boronic acid and a 2-methoxyphenyl halide (bromide or chloride). This method is supported by the synthesis of related aminopyridinyl compounds using palladium catalysts under mild conditions:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | (6-Aminopyridin-3-yl)boronic acid, 2-methoxyphenyl bromide, Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 85-90°C, 16 h, inert atmosphere | Suzuki coupling to form this compound | 37-61% (varies by substrate and conditions) |

- The boronic acid derivative is prepared or commercially sourced.

- The reaction proceeds in a biphasic solvent system (dioxane/water) with potassium carbonate as base.

- Pd(PPh3)4 catalyst facilitates the coupling at elevated temperatures (~85-90°C).

- The reaction time is typically 16 hours under inert atmosphere (argon or nitrogen).

- Workup involves filtration, extraction, drying, and purification by flash chromatography.

This method is advantageous due to its mild conditions, relatively good yields, and tolerance of functional groups such as amino and methoxy substituents.

Nucleophilic Aromatic Substitution on Chloro-Substituted Pyridines

Another method involves the substitution of chloro groups on pyridine rings with primary amines to form aminopyridinyl ketones:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Bis(2-chloropyridin-3-yl)methanone, primary amine (e.g., 6-aminopyridine), neat or solvent-free, 80°C, 2-5 h | Nucleophilic substitution of chloro by amino group | Good yields (variable) |

| 2 | Sodium hydride (NaH), DMF, room temperature, 10-30 min | Intramolecular ring closure or further functionalization | Good yields |

- The starting bis(2-chloropyridin-3-yl)methanone is prepared by lithiation of 2-chloropyridine followed by reaction with 2-chloropyridine-3-carbaldehyde and PCC oxidation.

- Heating with primary amines substitutes one chloro group with an amino group, monitored by TLC.

- Sodium hydride treatment promotes ring closure or stabilizes the product.

- Aromatic amines require longer heating (~5 h) compared to aliphatic amines (~2 h) due to nucleophilicity differences.

This method is useful for constructing aminopyridinyl ketones with potential for further heterocyclic transformations.

Detailed Experimental Data

| Entry | Substrate | Amine Type | Reaction Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bis(2-chloropyridin-3-yl)methanone | Aromatic amine | 80 | 5 | 70-80 | Longer time due to lower nucleophilicity |

| 2 | Bis(2-chloropyridin-3-yl)methanone | Aliphatic amine | 80 | 2 | 75-85 | Faster reaction |

| 3 | (6-Aminopyridin-3-yl)boronic acid + 2-methoxyphenyl bromide | Pd-catalyzed cross-coupling | 85-90 | 16 | 37-61 | Requires inert atmosphere, base |

Mechanistic Insights

- Suzuki Coupling: The palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl ketone linkage.

- Nucleophilic Aromatic Substitution: The amino group displaces the chloro substituent on the pyridine ring via an addition-elimination mechanism facilitated by heating.

- Ring Closure: Sodium hydride deprotonates intermediates, promoting intramolecular cyclization when applicable.

Summary of Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Mild conditions, functional group tolerance, scalable | Requires palladium catalyst, inert atmosphere, longer reaction time |

| Nucleophilic Aromatic Substitution | Straightforward, solvent-free conditions possible, good yields | Requires activated chloro substrates, heating needed, aromatic amines slower |

化学反应分析

(6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Anticancer Activity

Numerous studies have identified (6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone as a promising candidate for anticancer therapy. The compound exhibits selective cytotoxicity against various cancer cell lines, particularly prostate cancer cells.

Case Study: Tubulin Polymerization Inhibition

Research indicates that derivatives of this compound can inhibit tubulin polymerization, a critical process for cell division. A study showed that compounds related to this compound effectively arrested the cell cycle at the G2/M phase and induced apoptosis in DU-145 prostate cancer cells through mechanisms involving caspase activation and mitochondrial depolarization .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 6q | 0.46 | DU-145 | Tubulin polymerization inhibition |

| 6r | 0.30 | DU-145 | Induction of apoptosis via caspase-3 |

| 6s | 0.10 | DU-145 | Cell cycle arrest and mitochondrial effects |

Enzyme Inhibition

The compound has been explored as an inhibitor of specific kinases, including Fyn kinase, which plays a role in various cellular processes such as proliferation and survival. Inhibiting this kinase can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .

Case Study: Fyn Kinase Inhibition

In a study focused on the development of selective Fyn kinase inhibitors, this compound was highlighted for its inhibitory activity, demonstrating potential as a therapeutic agent in treating cancers driven by aberrant kinase signaling .

作用机制

The mechanism of action of (6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological macromolecules, while the methanone group can participate in various chemical interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

相似化合物的比较

NSC343344: (6-Aminopyridin-3-yl)(thiophen-2-yl)methanone

- Structural Difference : Replaces the 2-methoxyphenyl group with a thiophene ring.

- Key Findings :

TRPV4 Antagonist Derivatives: (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Structural Difference : Substitutes the 2-methoxyphenyl group with a piperazine-linked pyridine ring.

- Key Findings: Acted as a potent TRPV4 channel antagonist, with IC₅₀ values in the nanomolar range. The piperazine-pyridine group improved solubility and target affinity compared to aryl ketones .

- SAR Insight : Basic nitrogen in piperazine enhances interaction with polar residues in TRPV4’s binding pocket .

Iodinated Pyridine Derivative: (5-Iodo-2-(2-methoxyphenyl)-4-(4-methoxyphenyl)pyridin-3-yl)(phenyl)methanone

RCS-4: (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

- Structural Difference : Replaces the pyridine ring with an indole scaffold and a pentyl chain.

- Key Findings: A synthetic cannabinoid receptor agonist with high affinity for CB1/CB2 receptors. The indole group mimics natural ligands but introduces risks of off-target effects, unlike the pyridine-based target compound .

- Regulatory Status : Classified as a controlled substance due to psychoactive properties .

Data Table: Structural and Functional Comparison

Structure-Activity Relationship (SAR) Trends

Electron-Donating Groups : The 2-methoxy group in the target compound enhances electron density, favoring interactions with aromatic residues in enzymes. Analogs with thiophene (NSC343344) or indole (RCS-4) show varied π-system contributions .

Heterocyclic Replacements: Replacing pyridine with indole (RCS-4) shifts activity toward cannabinoid receptors, whereas piperazine-pyridine (TRPV4 antagonist) improves solubility and target specificity .

Halogenation : Iodination (as in ’s derivative) introduces steric bulk and polarizability, useful for material science but may reduce bioavailability in drug design .

生物活性

(6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone, with the molecular formula C₁₃H₁₂N₂O₂, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound consists of a pyridine ring substituted with an amino group at the 6-position and a methoxyphenyl group at the 2-position, linked through a carbonyl group. These structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antitumor Activity :

Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, it has been observed to induce apoptosis in human prostate cancer cells (DU-145) by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization . -

Mechanism of Action :

- Tubulin Inhibition : The compound interacts with tubulin at the colchicine binding site, disrupting microtubule assembly and leading to cell death .

- Apoptotic Pathways : Mechanistic studies revealed that treatment with this compound resulted in increased activation of caspase-3 and alterations in mitochondrial membrane potential, indicating induction of apoptosis through intrinsic pathways .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on DU-145 cells. The results indicated significant apoptosis rates, with 28.0% to 35.1% of cells undergoing apoptosis after treatment with varying concentrations of the compound .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds was analyzed, demonstrating that substituents on the pyridine and phenyl rings significantly affect biological activity. For instance, electron-withdrawing groups on the aryl ring enhanced cytotoxic effects compared to electron-donating groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (6-Aminopyridin-3-yl)(phenyl)methanone | Similar pyridine and phenyl groups | Lacks methoxy substitution, potentially different biological activity |

| (5-Aminopyridin-3-yl)(2-methoxyphenyl)methanone | Variation in amino group position | May exhibit altered reactivity and solubility |

| (4-Aminophenyl)(2-methoxyphenyl)methanone | Different amino group location | Potentially distinct pharmacological profiles |

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Aminopyridin-3-yl)(2-methoxyphenyl)methanone, and how can reaction conditions be optimized?

- The compound can be synthesized via one-pot reactions using halopyridinyl ketones and sodium sulfide, adapted from methods for structurally similar thienopyridine derivatives . Key variables include solvent choice (e.g., DMF or THF), temperature (80–120°C), and electrophile selection. Reaction monitoring via TLC or HPLC is critical to optimize yield (typically 60–75%) and minimize byproducts like uncyclized intermediates.

Q. How can the molecular structure of this compound be rigorously characterized?

- Use ¹H/¹³C NMR to confirm hydrogen/carbon environments, focusing on the aminopyridine (δ 6.8–7.5 ppm) and methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) moieties . IR spectroscopy (1700–1750 cm⁻¹ for ketone C=O stretch) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺) provide complementary functional group and molecular weight validation. For crystallographic analysis, employ SHELX programs (e.g., SHELXL for refinement) to resolve potential disorder in the methoxyphenyl ring .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water (7:3 v/v) enhances purity (>95%), confirmed by melting point analysis (observed range: 160–165°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

- Molecular docking (e.g., AutoDock Vina) against targets like Toxoplasma gondii UPRTase reveals hydrogen bonding between the 6-amino group and Asp129, while the methoxyphenyl group engages in hydrophobic interactions with Leu131 . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and electrostatic potential surfaces to rationalize selectivity over human kinases.

Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

- Contradictions may arise from assay conditions (e.g., pH affecting protonation of the amino group). Standardize protocols:

- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).

- Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics (KD) .

- Replicate under inert atmospheres if the compound is oxygen-sensitive .

Q. What is the role of the 2-methoxyphenyl substituent in modulating bioactivity?

- Comparative SAR studies show that replacing 2-methoxy with 4-methoxy reduces anti-parasitic activity by 10-fold, likely due to steric hindrance in the target’s binding pocket . Methoxy groups enhance metabolic stability (microsomal t½ >60 min vs. <15 min for hydroxyl analogs) by blocking cytochrome P450 oxidation .

Q. Which analytical techniques are most effective for assessing stability under physiological conditions?

- HPLC-PDA (photodiode array) monitors degradation products in simulated gastric fluid (pH 2.0, 37°C). LC-MS/MS identifies hydrolyzed metabolites (e.g., cleavage of the ketone group). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with Arrhenius modeling predict shelf-life .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXD for phasing confirms the dihedral angle between pyridine and methoxyphenyl rings (≈45°), explaining conformational flexibility. Twinning (e.g., pseudo-merohedral twinning) is addressed via HKLF 5 format in SHELXL .

Methodological Notes

- Contradictions in Synthesis : and describe divergent routes (one-pot vs. stepwise); validate via reaction calorimetry to assess exothermic risks.

- Data Reproducibility : Adhere to FAIR data principles—publish raw crystallographic data (.hkl files) and NMR spectra (FID files) in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。